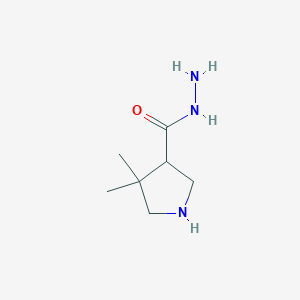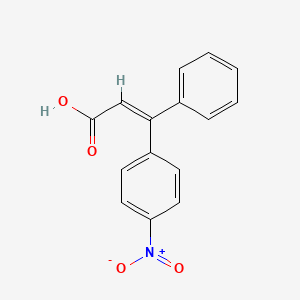
(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid typically involves the reaction of 4-nitrobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization to yield the (Z)-isomer. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other derivatives.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-3-phenylacrylic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various organic reactions and can be used to study reaction mechanisms and kinetics.
Biology
In biological research, this compound is used to investigate the effects of nitrophenyl and phenyl groups on biological systems. It can be used in the development of new drugs and as a probe to study enzyme interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mécanisme D'action
The mechanism of action of (Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The phenyl group can also participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenylacetic acid
- 3-Phenylacrylic acid
- 4-Nitrophenyl-3-phenylpropanoic acid
Uniqueness
(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid is unique due to the presence of both nitrophenyl and phenyl groups attached to an acrylic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H11NO4 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
(Z)-3-(4-nitrophenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)10-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-10H,(H,17,18)/b14-10- |
Clé InChI |
LDKNEGCCRUVKMM-UVTDQMKNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C(=O)O)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
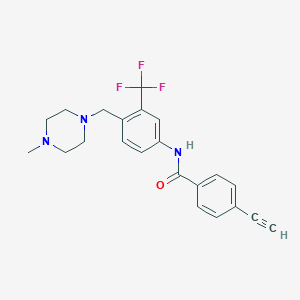


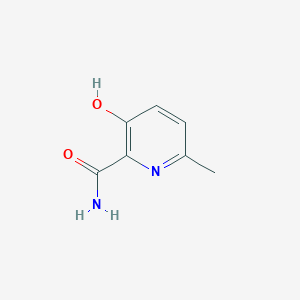
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)

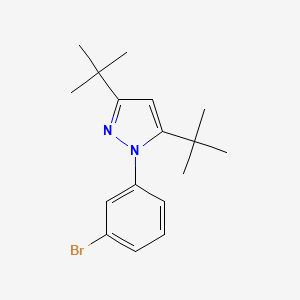
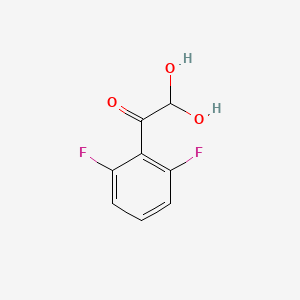
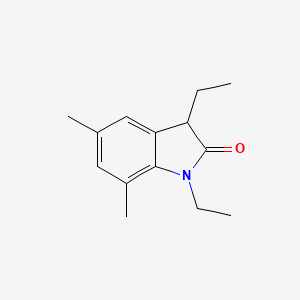
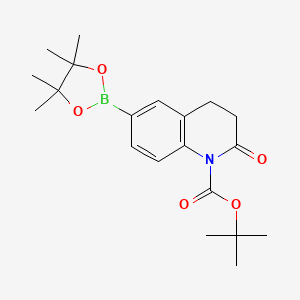
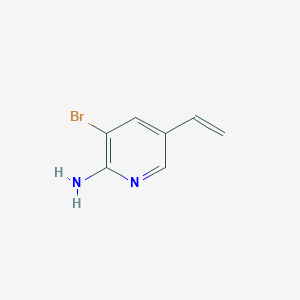
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)
